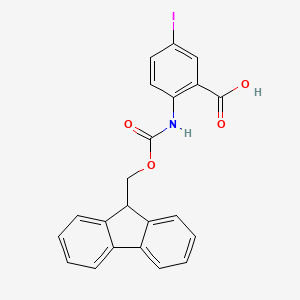

Fmoc-2-amino-5-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16INO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLACDNYVXPHFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 2 Amino 5 Iodobenzoic Acid and Precursors

N-Protection via 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

The most common method for the N-protection of amino acids is through the use of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). total-synthesis.com This reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system of an organic solvent (like dioxane) and an aqueous basic solution (such as sodium carbonate or sodium bicarbonate). total-synthesis.com The amino group of the substrate acts as a nucleophile, attacking the highly reactive chloroformate of Fmoc-Cl. total-synthesis.com The reaction liberates hydrochloric acid, which is neutralized by the base present in the reaction mixture. total-synthesis.com

While effective, the use of Fmoc-Cl can present challenges. One notable issue is the potential for the formation of oligopeptide impurities. This occurs because the Fmoc-amino acid product can form a mixed anhydride (B1165640) intermediate, which can then acylate unreacted starting material. To mitigate this and other side reactions, alternative reagents such as 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu) are often preferred due to their increased stability and the reduced likelihood of side product formation. total-synthesis.com

The general procedure for Fmoc protection involves dissolving the amino acid in a mixture of water and a base like sodium bicarbonate. The solution is cooled, and Fmoc-Cl or Fmoc-OSu is added slowly. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature overnight. Workup involves extraction and acidification to precipitate the Fmoc-protected amino acid. The Fmoc group is known for its stability in acidic conditions and its lability to basic conditions, making it orthogonal to other protecting groups like Boc (tert-butyloxycarbonyl). total-synthesis.com

Selective Protection in Multi-functionalized Intermediates

In the synthesis of complex molecules, the selective protection of one functional group in the presence of others is a paramount challenge. For a molecule like 2-amino-5-iodobenzoic acid, which contains both an amino group and a carboxylic acid, selective N-protection is crucial.

The standard Fmoc protection protocol using Fmoc-Cl or Fmoc-OSu in the presence of a mild base like sodium bicarbonate is generally selective for the amino group over the carboxylic acid. The higher nucleophilicity of the amine compared to the carboxylate under these conditions drives the desired reaction.

In the broader context of peptide synthesis, various strategies for selective protection and deprotection have been developed. sigmaaldrich.com For instance, protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are stable to the piperidine (B6355638) solutions used for Fmoc group removal but can be cleaved with hydrazine. sigmaaldrich.com This orthogonality allows for site-specific modifications of peptide chains. sigmaaldrich.com While not directly applied to the synthesis of Fmoc-2-amino-5-iodobenzoic acid itself, these principles of selective protection are fundamental to its subsequent use in the synthesis of more complex, multi-functionalized molecules.

The table below provides a summary of the key reactants and their roles in the discussed synthetic methodologies.

| Reactant | Role | Relevant Synthesis |

| 2-Aminobenzoic acid | Starting material | Synthesis of 2-amino-5-iodobenzoic acid |

| Molecular Iodine (I₂) | Iodinating agent | Synthesis of 2-amino-5-iodobenzoic acid |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent | Synthesis of 2-amino-5-iodobenzoic acid |

| Acetic Acid | Solvent | Synthesis of 2-amino-5-iodobenzoic acid |

| 2-Amino-5-iodobenzoic acid | Precursor | Synthesis of this compound |

| 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl) | Protecting group source | N-protection of 2-amino-5-iodobenzoic acid |

| Sodium Bicarbonate (NaHCO₃) | Base | N-protection of 2-amino-5-iodobenzoic acid |

| Dioxane/Water | Solvent system | N-protection of 2-amino-5-iodobenzoic acid |

Integration of Fmoc 2 Amino 5 Iodobenzoic Acid in Advanced Peptide Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides nih.govaltabioscience.com. The process involves the stepwise addition of N-α-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin altabioscience.com. The use of Fmoc-2-amino-5-iodobenzoic acid in this methodology allows for the site-specific introduction of an iodo-aryl moiety, which can serve as a handle for further chemical modification, such as cross-coupling reactions, or to modulate the peptide's conformation and binding properties.

The successful integration of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process, though with specific considerations due to the compound's structure. The core cycle consists of two main steps: deprotection and coupling uci.edu.

Fmoc Group Deprotection: The cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved by treating the resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF) altabioscience.comuci.edu. The base induces a β-elimination reaction, releasing the free amine on the peptide chain and generating a dibenzofulvene-piperidine adduct, which is washed away altabioscience.com.

Coupling: The next Fmoc-protected amino acid, in this case, this compound, is activated and coupled to the newly exposed free amine. The carboxylic acid of the incoming building block is converted into a reactive intermediate by a coupling reagent. This activated species then reacts with the N-terminal amine of the peptide-resin to form a new peptide bond peptide.com.

Due to the steric bulk and the electron-withdrawing nature of the substituents on the aromatic ring of this compound, both the deprotection of a preceding residue and the coupling of the compound itself may be slower than with standard amino acids. Therefore, extended reaction times or the use of more potent reagents may be necessary to ensure the reactions proceed to completion uci.educhempep.com. Monitoring the completeness of both the deprotection and coupling steps is crucial to avoid the formation of deletion sequences chempep.com.

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered or electronically deactivated amino acids like this compound. The goal is to form an active ester of the carboxylic acid that is reactive enough to acylate the N-terminal amine of the peptide chain rapidly and without significant side reactions, most notably racemization bachem.com.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents peptide.com. They react with the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the peptide's N-terminal amine to form the peptide bond bachem.compeptide.com.

For SPPS, DIC is generally preferred over DCC because the resulting byproduct, diisopropylurea, is soluble in common solvents like DMF and dichloromethane (DCM), facilitating its removal during washing steps bachem.compeptide.com. However, the O-acylisourea intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea chempep.com. To mitigate these side reactions and improve coupling efficiency, carbodiimides are almost always used in conjunction with nucleophilic additives nih.govchempep.com.

For challenging couplings, including those involving hindered amino acids, phosphonium and uronium/aminium salt-based reagents are generally more effective than carbodiimides chempep.compeptide.com. These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to generate active esters in situ bachem.com.

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are widely used and generate HOBt active esters. They are known for rapid coupling times, often completing reactions in 10-30 minutes nih.gov.

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most powerful coupling reagents merckmillipore.com. It forms HOAt active esters, which are more reactive than their HOBt counterparts. This heightened reactivity makes HATU particularly suitable for difficult couplings, such as acylating sterically hindered or N-alkylated amino acids merckmillipore.com.

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. It is highly efficient and considered safer than benzotriazole-based reagents. COMU exists in the more reactive uronium form and requires only one equivalent of base for activation peptide.com.

PyOxim is a phosphonium salt also based on OxymaPure. It combines high reactivity with good solubility, making it an excellent choice for automated synthesis researchgate.net.

For a challenging building block like this compound, the use of a high-potency reagent like HATU or COMU would be the recommended starting point to achieve efficient and complete coupling peptide.commerckmillipore.com.

| Reagent | Type | Additive Base | Key Advantages for Hindered Residues | Potential Drawbacks |

|---|---|---|---|---|

| DIC | Carbodiimide | HOBt, OxymaPure | Cost-effective; base-free conditions possible to minimize racemization bachem.com. | Generally lower reactivity; risk of side reactions without additives chempep.com. |

| HBTU | Aminium Salt | HOBt | Rapid couplings; high efficiency for many standard sequences nih.gov. | May be less effective than HATU for severely hindered residues; can cause guanidinylation of the N-terminus if used in excess chempep.com. |

| HATU | Aminium Salt | HOAt | Very high reactivity; superior for hindered couplings and minimizing racemization merckmillipore.com. | Higher cost; potential for guanidinylation side reaction merckmillipore.com. |

| COMU | Uronium Salt | OxymaPure | High efficiency, safer (non-explosive); requires less base peptide.com. | Solutions have limited stability and should be used immediately researchgate.net. |

| PyOxim | Phosphonium Salt | OxymaPure | High reactivity, good solubility, no guanidinylation risk researchgate.net. | Solutions have moderate stability in DMF researchgate.net. |

Additives: Nucleophilic additives are essential components in most coupling strategies to accelerate the reaction and suppress racemization chempep.com.

1-Hydroxybenzotriazole (B26582) (HOBt) was the most common additive used with carbodiimides and is incorporated into reagents like HBTU. It reacts with the activated amino acid to form an OBt-ester, which is less prone to racemization chempep.compeptide.com.

1-Hydroxy-7-azabenzotriazole (HOAt) is an analogue of HOBt that is more effective at accelerating coupling and reducing racemization, particularly in difficult cases. Its increased efficacy is attributed to the participation of the pyridine nitrogen in the reaction chempep.com. It is the leaving group generated by HATU merckmillipore.com.

Ethyl cyano(hydroxyimino)acetate (OxymaPure) is a non-explosive alternative to HOBt and HOAt that has been shown to be highly effective in suppressing racemization and improving coupling efficiency nih.gov.

Solvents: The choice of solvent is critical for ensuring that all reactants remain dissolved and for solvating the resin and growing peptide chain to maximize reaction accessibility.

N,N-Dimethylformamide (DMF) is the most widely used solvent in Fmoc-SPPS due to its excellent solvating properties for both the resin and protected amino acids chempep.com. It is important to use high-purity, amine-free DMF to prevent premature Fmoc deprotection uci.edu.

Dichloromethane (DCM) is often used for resin swelling and during the loading of the first amino acid, particularly on Wang or 2-chlorotrityl chloride resins peptideweb.compeptide.com. A mixture of DMF and DCM can sometimes be beneficial for certain coupling steps chempep.com.

Alternative "green" solvents such as N-butylpyrrolidone (NBP) or PolarClean have been investigated to replace DMF due to toxicity concerns researchgate.net.

The choice of solid support is determined by the desired C-terminal functionality of the final peptide (e.g., carboxylic acid or amide) uci.edu. For synthesizing a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are common choices uci.edu. The attachment of the first amino acid, this compound, to the resin is a critical step that can be challenging due to steric hindrance.

Wang Resin: This is a hydroxymethyl-functionalized polystyrene resin that yields a C-terminal carboxylic acid upon cleavage with strong acid (e.g., trifluoroacetic acid, TFA) peptide.com. Loading the first amino acid onto Wang resin typically involves an esterification reaction.

DIC/DMAP Method: A common method involves activating the Fmoc-amino acid with DIC in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). However, the basicity of DMAP can increase the risk of racemization for the C-terminal residue peptideweb.compeptide.com. The addition of HOBt can help suppress this side reaction peptide.com. To optimize loading and minimize steric issues, it is sometimes preferable to prepare a low-loading resin from a high-substitution core resin by using a limited amount of the Fmoc-amino acid during the loading step and then capping unreacted hydroxyl groups peptide.com.

2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly acid-labile and allows for the cleavage of the peptide under very mild acidic conditions, which can preserve acid-sensitive side-chain protecting groups uci.edu. It is particularly advantageous for loading hindered amino acids because the attachment does not require pre-activation of the carboxylic acid, thus avoiding racemization uci.eduresearchgate.net.

Loading Procedure: The Fmoc-amino acid is attached by reacting its carboxylate, formed with a hindered base like DIPEA, directly with the reactive trityl chloride groups on the resin uci.edupeptideweb.com. The reaction is typically performed in DCM. After loading, any remaining reactive trityl chloride sites must be "capped" by reacting them with a small alcohol, such as methanol, to prevent them from reacting in subsequent steps uci.edu. The high steric bulk of the trityl group also helps to prevent side reactions like diketopiperazine formation during the coupling of the second amino acid uci.edu. Given the challenges associated with this compound, the 2-CTC resin would likely be the preferred choice for its initial attachment to the solid support uci.edualmacgroup.com.

| Resin Type | C-Terminal Group | Loading Chemistry | Advantages for this compound | Disadvantages |

|---|---|---|---|---|

| Wang Resin | Carboxylic Acid | Esterification (e.g., DIC/DMAP/HOBt) peptide.com | Standard, widely used for C-terminal acids. | Activation of the amino acid is required, which can be slow and risks racemization for hindered residues peptide.combiotage.com. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid (Protected) | Direct Nucleophilic Substitution uci.edu | No activation of the amino acid needed, minimizing racemization risk; mild cleavage conditions uci.edu. | Highly moisture-sensitive; requires careful handling and anhydrous conditions researchgate.netalmacgroup.com. |

| Rink Amide Resin | Amide | Amide bond formation (e.g., HATU/DIPEA) uci.edu | If the compound is not the C-terminal residue, standard potent coupling methods can be used. | Not suitable for generating a C-terminal carboxylic acid uci.edu. |

Fmoc Deprotection Chemistries (e.g., Piperidine Treatment)

The removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). This deprotection is typically achieved through treatment with a mild base, most commonly piperidine. genscript.comresearchgate.net The reaction proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene ring by the base. nih.gov

Standard conditions for Fmoc deprotection involve treating the resin-bound peptide with a 20-50% solution of piperidine in a polar aprotic solvent such as dimethylformamide (DMF). genscript.comuci.edu This process is generally rapid and efficient, allowing for the stepwise elongation of the peptide chain. While specific studies on the deprotection kinetics of this compound are not extensively detailed in the reviewed literature, the fundamental mechanism of Fmoc removal by piperidine is expected to remain the same. The electron-withdrawing nature of the iodine atom on the aromatic ring is not anticipated to significantly hinder the base-mediated deprotection of the distant Fmoc group.

Table 1: Common Reagents for Fmoc Deprotection

| Reagent | Concentration | Solvent | Typical Reaction Time |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF | 2 x 10 minutes |

| Piperidine | 50% (v/v) | DMF | 2 + 5 minutes |

| 4-Methylpiperidine | 20% (v/v) | DMF | Not specified |

It is crucial to ensure complete Fmoc removal to avoid the formation of deletion peptide sequences. The progress of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct. nih.gov

On-Resin Chemical Transformations Involving the Compound

The presence of the iodine atom on the aromatic ring of this compound opens up possibilities for a variety of on-resin chemical modifications, most notably palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of diverse functionalities into the peptide sequence while it is still attached to the solid support.

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the aryl iodide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method has been successfully employed for the on-resin modification of peptides containing iodo-functionalized residues. researchgate.netnih.gov By incorporating this compound into a peptide sequence, the iodine can serve as a handle for the introduction of various aryl or heteroaryl groups, enabling the synthesis of peptidomimetics with altered pharmacological properties. beilstein-journals.org

Sonogashira Cross-Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orgnih.gov The on-resin Sonogashira coupling of peptides containing iodinated amino acids has been demonstrated as a powerful tool for peptide macrocyclization and the introduction of rigid structural constraints. imperial.ac.ukthieme-connect.com For instance, a diphenylacetylene bridge can be installed within a peptide loop, significantly constraining its conformation. imperial.ac.uk

Table 2: On-Resin Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Application |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduction of aryl/heteroaryl groups, Peptide stapling |

These on-resin transformations highlight the utility of this compound as a versatile building block for creating complex peptide architectures with tailored properties.

Solution-Phase Peptide Synthesis Incorporating the Compound

While solid-phase peptide synthesis (SPPS) has become the dominant method for peptide preparation, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and for segments that are difficult to synthesize on a solid support. nih.govekb.egnih.gov this compound is amenable to use in solution-phase peptide synthesis. sigmaaldrich.com

In solution-phase synthesis, the coupling of amino acids or peptide fragments is carried out in a suitable solvent. ebrary.net The process involves the activation of the C-terminal carboxylic acid of one component and its subsequent reaction with the N-terminal amine of another. Protecting groups are used to prevent unwanted side reactions, and are selectively removed to allow for chain elongation. The purification of intermediates after each step is a critical aspect of this methodology.

The incorporation of this compound in a solution-phase strategy would follow the general principles of peptide chemistry. ekb.eg The Fmoc group provides temporary protection of the amino terminus, while the carboxylic acid can be activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization. The iodine atom remains as a functional handle for potential subsequent modifications in solution.

Design and Synthesis of Peptidomimetics and Unnatural Amino Acids

The unique structure of this compound makes it a valuable precursor for the design and synthesis of peptidomimetics and unnatural amino acids with novel properties.

Conformationally constrained peptides are of significant interest in medicinal chemistry as they can exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their flexible counterparts. iris-biotech.de The incorporation of rigid structural elements can lock the peptide into a bioactive conformation.

This compound can be utilized to introduce conformational constraints through on-resin macrocyclization via Sonogashira coupling. imperial.ac.uk For example, by incorporating this amino acid at one position in a peptide chain and an alkyne-containing amino acid at another, an intramolecular Sonogashira reaction can be performed to create a rigid diphenylacetylene bridge, thereby forming a cyclic and conformationally restricted peptide.

Photoisomerizable amino acids are powerful tools for the photocontrol of peptide and protein function. Azobenzene-containing amino acids are a prominent class of such photoswitches, capable of undergoing reversible cis-trans isomerization upon irradiation with light of specific wavelengths. nih.govresearchgate.net

The synthesis of azobenzene-based amino acids often involves a key step of forming the azo bridge. While not explicitly detailed for this compound in the reviewed literature, the presence of the aryl iodide presents a potential synthetic handle for participating in coupling reactions to form the azobenzene moiety. The general synthetic routes for such amino acids often start from functionalized anilines, which can be derived from precursors like 2-amino-5-iodobenzoic acid. nih.gov The ability to introduce the azobenzene chromophore at a specific position within a peptide backbone allows for the light-induced modulation of its structure and, consequently, its biological activity.

The incorporation of this compound into a polypeptide chain provides a platform for modulating its function through subsequent chemical modifications. The iodine atom serves as a versatile functional group that can be transformed into a wide array of other functionalities using palladium-catalyzed cross-coupling reactions.

By employing Suzuki or Sonogashira couplings, researchers can introduce novel chemical entities that can alter the peptide's interaction with its biological target, improve its pharmacokinetic profile, or introduce reporter groups for imaging or diagnostic purposes. For example, the introduction of bulky aromatic groups via Suzuki coupling can influence the peptide's binding affinity and selectivity, while the installation of fluorescent probes via Sonogashira coupling can enable the study of its localization and trafficking in biological systems. This strategic structural modification allows for the fine-tuning of a polypeptide's function to suit a specific application.

Chemical Transformations and Derivatization Strategies

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of Fmoc-2-amino-5-iodobenzoic acid is a primary site for derivatization, most commonly through esterification and amide bond formation. These transformations are fundamental for incorporating this building block into larger molecular scaffolds.

Esterification: The carboxylic acid can be converted to an ester under various conditions. Standard acid-catalyzed esterification using an alcohol in the presence of a strong acid catalyst is a common method. Alternatively, for more sensitive substrates, milder conditions such as reaction with an alkyl halide in the presence of a non-nucleophilic base can be employed.

Amide Coupling: The formation of an amide bond is a cornerstone of peptide synthesis and is equally important for modifying this compound. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The choice of coupling reagents and reaction conditions can be tailored to the specific amine being used and the desired final product.

| Reaction Type | Reagents and Conditions | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester derivative |

| Amide Coupling | Amine, Coupling Agents (e.g., DCC, EDC, HOBt) | Amide derivative |

Transformations at the Primary Amine Functionality

The primary amine in this compound is protected by the Fmoc group, which is a base-labile protecting group. This allows for the selective deprotection of the amine under mild conditions, leaving other functional groups in the molecule intact.

Fmoc Deprotection: The removal of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via a β-elimination mechanism and is generally rapid and clean. Once the Fmoc group is removed, the resulting free primary amine of 2-amino-5-iodobenzoic acid becomes available for a variety of subsequent reactions, including acylation, alkylation, and participation in the formation of heterocyclic rings.

| Deprotection Reagent | Solvent | Typical Conditions |

| Piperidine (20%) | Dimethylformamide (DMF) | Room temperature, 5-30 minutes |

Reactivity of the Aryl Iodide Moiety

The aryl iodide functionality is a key feature of this compound, providing a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or a boronic ester. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and is widely used to introduce new aryl, heteroaryl, or vinyl substituents at the 5-position of the benzoic acid ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Sonogashira Coupling: The Sonogashira coupling is another palladium-catalyzed reaction that involves the coupling of the aryl iodide with a terminal alkyne. This reaction is an efficient method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis. The reaction is typically carried out in the presence of a copper(I) co-catalyst and an amine base.

The aryl iodide can serve as a precursor for other functional groups through halogen exchange reactions. For example, it can be converted to the corresponding aryl bromide or chloride, which may have different reactivity in subsequent cross-coupling reactions. Furthermore, the iodine atom can be displaced by other nucleophiles under specific reaction conditions, although this is less common than cross-coupling reactions.

Synthesis of Heterocyclic Compounds from Derivatives

Derivatives of 2-amino-5-iodobenzoic acid are valuable precursors for the synthesis of various heterocyclic compounds, particularly quinazolinones and benzoxazinones. These heterocyclic systems are present in many biologically active molecules.

Synthesis of Quinazolinones: Following the deprotection of the Fmoc group, the resulting 2-amino-5-iodobenzoic acid can be used to synthesize 6-iodoquinazolinones. A common method involves the reaction of the aminobenzoic acid with a suitable one-carbon synthon, such as formamide (B127407) or formamidine (B1211174) acetate, under thermal conditions. The resulting 6-iodoquinazolinone can then be further functionalized at the iodine position via cross-coupling reactions. google.comgoogleapis.com For instance, a Suzuki coupling reaction can be employed to introduce various aryl or heteroaryl groups at the 6-position of the quinazolinone ring. google.com

Synthesis of Benzoxazinones: The deprotected 2-amino-5-iodobenzoic acid can also be converted to 6-iodobenzoxazinones. This is typically achieved by acylation of the amino group followed by cyclization. For example, reaction with an acyl chloride or anhydride (B1165640) can lead to the formation of an N-acyl intermediate, which upon heating or treatment with a dehydrating agent, cyclizes to form the benzoxazinone (B8607429) ring.

| Starting Material Derivative | Reagents for Cyclization | Heterocyclic Product |

| 2-amino-5-iodobenzoic acid | Formamide | 6-Iodoquinazolin-4(3H)-one google.comgoogleapis.com |

| 2-amino-5-iodobenzoic acid | Formamidine acetate | 6-Iodoquinazolin-4(3H)-one googleapis.com |

| N-acyl-2-amino-5-iodobenzoic acid | Dehydrating agent (e.g., acetic anhydride) | 6-Iodobenzoxazin-4-one |

Advanced Applications As a Precursor in Radiopharmaceutical Chemistry Research

Synthesis of Radiolabeling Precursors for Imaging and Therapy Research

This compound is a cornerstone in the synthesis of various prosthetic groups used for radioiodination. These groups act as bridges, connecting a radioisotope to a targeting biomolecule.

Development of Prosthetic Groups for Radioiodination (e.g., N-succinimidyl 3-iodobenzoate (B1234465) (SIB))

A prominent example of a prosthetic group derived from a related iodobenzoic acid is N-succinimidyl 3-iodobenzoate (SIB). researchgate.netmdpi.com The synthesis of SIB involves the activation of the carboxylic acid of 3-iodobenzoic acid with N-hydroxysuccinimide (NHS). mdpi.comiaea.org This creates a highly reactive NHS ester that can readily react with primary amines on proteins and peptides.

While the direct synthesis of SIB from Fmoc-2-amino-5-iodobenzoic acid is not the typical route, the underlying principle of activating an iodobenzoic acid to form a reactive ester for conjugation is a key concept. The Fmoc-protected amino group in this compound would first need to be deprotected to yield 2-amino-5-iodobenzoic acid. This resulting compound could then be diazotized and subjected to a Sandmeyer reaction to replace the amino group with another functional group or be used in other coupling reactions.

The synthesis of radioiodinated SIB ([*I]SIB) is often achieved from a tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), through a process called radioiododestannylation. researchgate.net This method offers high radiochemical yields. researchgate.net

Table 1: Synthesis of N-succinimidyl 3-iodobenzoate (SIB)

| Step | Reactants | Product |

|---|---|---|

| 1. Esterification | 3-iodobenzoic acid, N-hydroxysuccinimide | N-succinimidyl 3-iodobenzoate (SIB) |

Conjugation Chemistries for Peptides and Proteins

The activated esters of iodobenzoic acids, like SIB, are pivotal for conjugating radioiodine to peptides and proteins. mdpi.comirbm.com This indirect labeling method involves the acylation of lysine (B10760008) residues on the peptide or protein by the NHS ester of the iodinated benzoic acid. iaea.org This forms a stable amide bond, securely attaching the radioiodine-containing prosthetic group to the biomolecule. irbm.com

This approach is particularly advantageous when direct radioiodination of the peptide or protein is not feasible due to the absence of suitable amino acid residues (like tyrosine or histidine) or if the harsh conditions of direct labeling could compromise the biomolecule's integrity. mdpi.comnih.gov The use of prosthetic groups allows the labeling to occur under milder conditions. mdpi.com

Comparison of Direct vs. Indirect Radiolabeling Methodologies

Both direct and indirect methods are employed for radioiodinating peptides, each with its own set of advantages and disadvantages. mdpi.com

Direct radioiodination involves the direct incorporation of radioiodine onto the peptide, typically on tyrosine or histidine residues, through electrophilic substitution. mdpi.com This method is simpler but can be limited by the presence of these specific amino acids and the potential for in vivo deiodination, where the radioiodine is cleaved from the peptide. iaea.org

Indirect radioiodination , using prosthetic groups like SIB, offers greater control over the labeling site and can lead to more stable radioiodinated conjugates. mdpi.comiaea.org This method is more versatile as it doesn't rely on the presence of specific amino acid residues for labeling. However, it involves a multi-step synthesis for the prosthetic group and subsequent conjugation. mdpi.com

Table 2: Comparison of Radiolabeling Methodologies

| Feature | Direct Radioiodination | Indirect Radioiodination |

|---|---|---|

| Mechanism | Electrophilic substitution on tyrosine or histidine | Conjugation of a radioiodinated prosthetic group to lysine or other residues |

| Simplicity | Simpler, one-step process | More complex, multi-step process |

| Versatility | Limited by the presence of specific amino acids | More versatile, not dependent on specific amino acids |

| Stability | Can be prone to in vivo deiodination | Generally forms more stable conjugates |

| Control | Less control over labeling site | Greater control over labeling site |

Design and Chemical Preparation of Radiolabeled Peptide Analogs for Research

The development of radiolabeled peptides is a significant area of research for cancer diagnosis and therapy. nih.govnih.gov These peptides can target specific receptors that are overexpressed on tumor cells. nih.gov

Case Studies: Radiolabeled RGD Peptides

Cyclic peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence are well-studied for their ability to target integrins, which are involved in tumor angiogenesis and metastasis. nih.govimrpress.comimrpress.com Several studies have focused on the preparation and evaluation of radiohalogen-labeled RGD peptides. nih.govu-fukui.ac.jp

In one study, different RGD peptides were labeled with iodine-125 (B85253) either directly on a tyrosine residue or indirectly using [¹²⁵I]SIB. nih.govu-fukui.ac.jp The indirectly labeled RGD peptides showed higher lipophilicity and different biodistribution profiles compared to the directly labeled ones. nih.govu-fukui.ac.jp While directly radiohalogenated c(RGDyK) peptides were suggested to be potentially more useful for tumor imaging, the study highlights the significant impact of the labeling methodology on the properties of the final radiopharmaceutical. nih.govu-fukui.ac.jp

Exploration of Other Radioisotopes (e.g., Astatine-211 (B1237555) Labeling via Stannyl (B1234572) Precursors)

The chemistry developed for radioiodination using stannyl precursors has been extended to other radiohalogens, most notably astatine-211 (²¹¹At). Astatine-211 is a promising alpha-emitting radionuclide for targeted alpha therapy.

The synthesis of N-succinimidyl p-[²¹¹At]astatobenzoate has been achieved from the corresponding N-succinimidyl p-(tri-n-butylstannyl)benzoate precursor. nih.gov This astatinated prosthetic group has been successfully conjugated to antibodies and their fragments. nih.gov Studies have shown that the astatine label can be stably attached to the antibody, demonstrating the feasibility of this approach for developing astatine-based radiotherapeutics. nih.gov However, challenges related to the radiolytic decomposition of the tin precursor at high radioactivity levels have been noted. snmjournals.org

Analytical and Spectroscopic Methodologies for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Fmoc-2-amino-5-iodobenzoic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework of the compound.

In ¹H NMR analysis, the chemical shifts, multiplicities, and integration of the proton signals are characteristic of the specific protons within the molecule. The aromatic protons of the fluorenyl and iodinated benzoic acid moieties, as well as the aliphatic protons of the Fmoc group, all resonate at distinct frequencies, allowing for a comprehensive structural assignment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The chemical shifts of the carbonyl, aromatic, and aliphatic carbons are unique to the structure of this compound, further confirming its identity.

Table 1: Representative NMR Data for this compound

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Fluorenyl & Benzoic Acid) | 7.20 - 8.50 | 120.1 - 143.8 |

| CH (Fmoc) | 4.20 - 4.50 | ~67.5 |

| CH₂ (Fmoc) | 4.20 - 4.50 | ~46.8 |

| Carbonyl Carbon (Carboxylic Acid) | --- | ~169.0 |

| Carbonyl Carbon (Urethane) | --- | ~152.5 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the analysis.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is commonly employed for this compound. It is a soft ionization technique that typically generates protonated molecular ions [M+H]⁺ or deprotonated molecular ions [M-H]⁻, allowing for the accurate determination of the molecular mass.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

While less common for this specific compound, Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry could also be utilized, particularly for analyzing samples in complex matrices or for high-throughput screening purposes.

Chromatographic Analysis and Purification

Chromatographic methods are essential for assessing the purity of this compound and for its purification from reaction mixtures and starting materials.

High-Performance Liquid Chromatography (HPLC): Analytical and Preparative

Analytical High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical HPLC system utilizes a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Preparative HPLC employs the same principles as analytical HPLC but on a larger scale to isolate and purify the compound. This technique is invaluable for obtaining highly pure material required for demanding applications.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. A suitable solvent system (mobile phase) is chosen to achieve good separation of the compound from impurities on a silica (B1680970) gel plate (stationary phase). The spots can be visualized under UV light due to the UV-active fluorenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The presence of the fluorenylmethoxycarbonyl (Fmoc) group in this compound makes it strongly UV-active. Ultraviolet-Visible (UV-Vis) spectroscopy is used to determine the concentration of the compound in solution by measuring its absorbance at a specific wavelength, typically around 265 nm and 301 nm, which correspond to the electronic transitions within the fluorenyl system. This technique is also fundamental to the detection of the compound in HPLC analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to:

O-H stretch of the carboxylic acid.

N-H stretch of the amine.

C=O stretches of the carboxylic acid and the urethane (B1682113) carbonyl groups.

C-N stretch .

Aromatic C-H and C=C stretches .

The positions and intensities of these bands serve as a fingerprint for the compound, confirming the presence of its key functional groups.

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-2-amino-5-iodobenzoic acid?

The synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include:

- Nitration : Introduction of a nitro group to the benzene ring under controlled acidic conditions.

- Reduction : Conversion of the nitro group to an amino group using catalytic hydrogenation or sodium dithionite.

- Halogenation : Electrophilic iodination at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

- Fmoc Protection : The amino group is protected with fluorenylmethyloxycarbonyl (Fmoc) via reaction with Fmoc-Cl in the presence of a base (e.g., NaHCO₃).

Critical parameters include temperature control (<40°C during iodination to avoid side reactions) and solvent selection (e.g., DMF for Fmoc protection) .

Q. How should this compound be purified and stored for research use?

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) is recommended for high purity.

- Storage : Store at 2–8°C in airtight, light-protected containers. Avoid exposure to moisture and strong acids/bases to prevent decomposition of the Fmoc group .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : ¹H/¹³C NMR confirms the aromatic substitution pattern and Fmoc group integration.

- HPLC : Purity assessment using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at 467.1 Da) .

Advanced Research Questions

Q. How does this compound enhance perovskite solar cell (PSC) performance?

The iodine atom and carboxylic acid group in this compound passivate surface defects in perovskite films (e.g., MAPbI₃) by binding to undercoordinated Pb²⁺ sites. This reduces trap states, improving charge carrier lifetime and reducing recombination.

- Key Data : Devices treated with this compound achieved a PCE of 20.23% vs. 18.5% for controls. Hysteresis index decreased to 1.49‰ due to improved interfacial charge transfer .

- DFT Insights : Computational studies show strong binding energy (−2.3 eV) between the carboxylic acid group and Pb²⁺, stabilizing the perovskite lattice .

Q. How can conflicting data on iodination efficiency in synthesis be resolved?

Discrepancies in iodination yields often arise from:

- Reagent Reactivity : NIS vs. ICl (NIS offers milder conditions but lower electrophilicity).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation compared to non-polar solvents.

- Temperature : Excessive heat (>50°C) promotes deiodination.

To resolve contradictions, replicate reactions under standardized conditions and characterize intermediates via LC-MS .

Q. What strategies optimize this compound for peptide synthesis?

- Selective Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the iodobenzoic acid moiety.

- Coupling Efficiency : Activate the carboxylic acid with HBTU/DIPEA for amide bond formation.

- Side Reactions : Monitor for racemization during coupling (use FTIR to detect α-helix/β-sheet changes in peptides) .

Methodological and Analytical Challenges

Q. How to address low yields in large-scale synthesis?

Q. What advanced techniques quantify degradation under environmental stress?

- Accelerated Aging Studies : Expose samples to 85°C/85% RH and monitor via TGA (thermal stability) and XRD (crystallinity loss).

- Photostability Assays : UV-vis spectroscopy tracks iodine loss under UV irradiation (λ = 365 nm) .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods due to potential release of HI gas during decomposition.

- Incompatibilities : Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent explosive reactions .

Emerging Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.